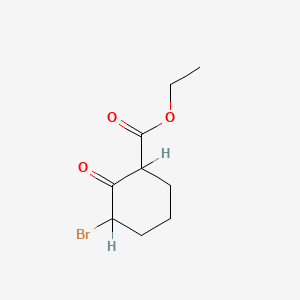

Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Description

Contextualization as a Halogenated β-Keto Ester

Ethyl 3-bromo-2-oxocyclohexanecarboxylate belongs to the functional class of halogenated β-keto esters. The term "β-keto ester" signifies that the ester group is attached to the carbon atom that is beta (β) to the carbonyl (keto) group within the molecule's carbon skeleton. The "halogenated" prefix indicates the presence of a halogen atom, in this case, bromine, which is attached at the alpha (α) position relative to the ketone and the gamma (γ) position to the ester.

The chemical structure includes a cyclohexane (B81311) ring with a carbonyl group at the 2-position, a bromine atom at the 3-position, and an ethyl ester group attached to the ring. ontosight.ai The presence of both the bromine atom and the carbonyl group makes the compound highly reactive. ontosight.ai Halogenated molecules often exhibit distinct hydrophobic, space-filling, and electronic properties compared to their parent compounds, making them crucial in modern organic synthesis. acs.org The synthesis of such compounds, particularly the regioselective α-bromination required to produce this compound, presents a significant challenge and an active area of research in organic chemistry. smolecule.com The development of catalytic, enantioselective methods for the halogenation of β-keto esters is a topic of intense investigation, aiming to create chiral halogenated molecules with high precision. acs.orgresearchgate.net

Significance of Cyclic β-Keto Esters in Organic Synthesis

Cyclic β-keto esters, the broader class to which this compound belongs, are highly important intermediates in a multitude of organic syntheses. researchgate.net Their wide application stems from the reactivity of the methylene (B1212753) group situated between the two carbonyl functionalities and the relative ease with which the ester group can be hydrolyzed and subsequently decarboxylated to yield ketones. researchgate.net

These compounds are foundational building blocks for a variety of more complex structures, particularly heterocyclic compounds such as pyrones, pyridines, and quinolines. fiveable.me The cyclic nature of the β-keto ester framework provides a degree of conformational stability that can influence the reactivity and selectivity of its chemical transformations. fiveable.me

A key feature of β-keto esters is their ability to form enolate intermediates. fiveable.me This reactivity is central to their participation in cornerstone organic reactions like the Claisen condensation, as well as various alkylation and acylation reactions. fiveable.mersc.org Furthermore, enolized cyclic β-keto esters can participate in photochemical reactions, such as the de Mayo reaction, to construct fused ring systems that are present in many complex terpenoid natural products. acs.org The versatility of these intermediates allows them to undergo a wide range of transformations, including hydrolysis, decarboxylation, and reduction, to yield other useful organic compounds. fiveable.me

Research Landscape and Historical Development

The primary synthesis of this compound involves the bromination of its precursor, ethyl 2-oxocyclohexanecarboxylate. ontosight.aismolecule.com A documented laboratory-scale preparation involves treating a solution of ethyl cyclohexanone-2-carboxylate in ether with bromine at a reduced temperature. prepchem.com The historical development of bromination protocols for β-keto esters has seen an evolution from the use of traditional molecular bromine to the adoption of more selective and safer brominating agents. smolecule.com

As a reactive intermediate, this compound is utilized in the synthesis of more elaborate molecules, finding application in the production of pharmaceuticals and agrochemicals. ontosight.ai Its functional groups allow it to undergo a variety of reactions, including nucleophilic substitutions, additions, and cyclizations. ontosight.ai

A specific and notable research application is its use as a starting material in the multi-step synthesis of trans-1,2-dimethylcyclopentane (B44192) (TDMCP). smolecule.com TDMCP is a hydrocarbon biomarker found in sedimentary rocks, and its abundance helps geologists assess the thermal maturation history of these geological formations, which is valuable information for hydrocarbon exploration. smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCMWLOBUILIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952551 | |

| Record name | Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30132-23-1 | |

| Record name | Ethyl 3-bromo-2-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30132-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-2-oxocyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030132231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-2-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

The principal method for synthesizing this compound involves the bromination of its precursor, Ethyl 2-oxocyclohexanecarboxylate. smolecule.com

Electrophilic Bromination of Ethyl 2-Oxocyclohexanecarboxylate

The introduction of a bromine atom onto the cyclohexane (B81311) ring is typically achieved through electrophilic bromination. This class of reactions utilizes reagents that act as a source of electrophilic bromine.

N-Bromosuccinimide (NBS) is a widely employed reagent for electrophilic bromination. youtube.com The polarization of the nitrogen-bromine bond towards the more electronegative nitrogen atom renders the bromine atom electrophilic. youtube.com This electrophilicity can be further enhanced by the addition of an acid catalyst. youtube.com The reaction of NBS with a substrate like Ethyl 2-oxocyclohexanecarboxylate leads to the desired brominated product and succinimide (B58015) as a byproduct. youtube.com In less polar solvents, the succinimide byproduct often crystallizes out of the solution, simplifying its removal. youtube.com The regioselectivity of NBS-mediated bromination can be influenced by the reaction conditions, with different outcomes observed under acidic versus basic conditions. smolecule.com

Table 1: Reaction Conditions for Bromination with NBS

| Parameter | Condition | Rationale |

| Reagent | N-Bromosuccinimide (NBS) | Provides an electrophilic bromine source. youtube.com |

| Catalyst | Acid (optional) | Activates the NBS, increasing the electrophilicity of bromine. youtube.com |

| Solvent | Less polar solvents | Facilitates the crystallization and removal of the succinimide byproduct. youtube.com |

| Control | Acidic or basic conditions | Influences the regioselectivity of the bromination. smolecule.com |

Application of Bromodimethylsulfonium Bromide (BDMS)

Bromodimethylsulfonium bromide (BDMS) has emerged as a highly effective and regioselective reagent for the α-monobromination of β-keto esters like Ethyl 2-oxocyclohexanecarboxylate. smolecule.com This reagent can be prepared from molecular bromine and dimethylsulfide or generated in situ from the reaction of dimethylsulfoxide with aqueous hydrogen bromide. smolecule.com BDMS offers several advantages, including high yields at moderate temperatures (0-5°C or room temperature), the elimination of the need for chromatographic separation, and the use of less hazardous reagents compared to molecular bromine. smolecule.com Furthermore, the reaction proceeds without the need for an added base, Lewis acid, or other catalysts. smolecule.com

Table 2: Comparison of Brominating Agents

| Reagent | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Safe and easy to handle; byproduct is often easily removed. youtube.com | Regioselectivity can be condition-dependent. smolecule.com |

| Bromodimethylsulfonium Bromide (BDMS) | High regioselectivity for α-monobromination; high yields; no catalyst needed; less hazardous than Br₂. smolecule.com | Requires preparation or in situ generation. smolecule.com |

| **Molecular Bromine (Br₂) ** | Readily available. | Hazardous; reactions can be less selective. smolecule.com |

Regioselectivity and Control of Monobromination

Achieving regioselective α-bromination is a significant challenge in the synthesis of this compound. smolecule.com As noted, the choice of brominating agent and reaction conditions plays a crucial role. BDMS, in particular, demonstrates exceptional performance for α-monobromination of β-keto esters. smolecule.com Temperature control is also a critical factor in achieving maximum selectivity during the bromination process. smolecule.com

Bromination of Cyclohexane Carboxylic Acid Derivatives as Precursors

An alternative synthetic pathway involves the use of cyclohexane carboxylic acid derivatives as starting materials. ontosight.ai The synthesis can begin with the oxidation of cyclohexanecarboxylic acid, followed by esterification to produce Ethyl 2-oxocyclohexanecarboxylate, which is then brominated as described above. ontosight.ai

Preparation via Friedel-Crafts Reaction (Contextual Relevance)

The Friedel-Crafts reaction, a fundamental process in organic chemistry developed by Charles Friedel and James Crafts in 1877, involves the attachment of substituents to an aromatic ring. wikipedia.org These reactions are broadly categorized into alkylation and acylation, both proceeding via electrophilic aromatic substitution. wikipedia.orgnih.gov While one source suggests that 3-Bromo-2-oxocyclohexanecarboxylate has been prepared by the Friedel-Crafts reaction of ethyl bromoacetate (B1195939) and cyclohexane, this appears to be a misapplication of the term. biosynth.com The Friedel-Crafts reaction is fundamentally an aromatic substitution reaction and would not be the standard method for the synthesis of a substituted aliphatic cyclohexane ring like this compound from non-aromatic precursors.

Advanced Synthetic Modifications and Derivatization

The chemical scaffold of this compound serves as a versatile platform for a variety of synthetic modifications. These transformations are aimed at introducing new functional groups, controlling stereochemistry, and generating a diverse library of related halogenated cyclic β-keto esters.

Introduction of Additional Substituents

The reactivity of this compound is largely dictated by the presence of the bromine atom and the carbonyl group. ontosight.ai These features allow for the strategic introduction of additional substituents through several reaction pathways. The bromine atom, being a good leaving group, is susceptible to replacement by various nucleophiles. smolecule.com This allows for substitution reactions where the bromine can be displaced by amines, thiols, or alkoxides to introduce nitrogen, sulfur, or oxygen-containing functionalities, respectively. smolecule.com

Furthermore, the carbonyl group can be targeted for reduction to an alcohol using reducing agents like sodium borohydride (B1222165). smolecule.com More advanced methodologies have also been explored for introducing carbon-based substituents. For instance, arylation at the 1-position (α-position to the ester) of the parent compound, ethyl 2-oxocyclohexanecarboxylate, has been achieved using reagents like p-methoxyphenyllead triacetate, demonstrating a pathway to introduce aryl groups onto the ring. orgsyn.org

Stereoselective Approaches to Halogenated Cyclic β-Keto Esters

A significant challenge in the synthesis of compounds like this compound is controlling the stereochemistry at the carbon center bearing the halogen. acs.org The development of stereoselective methods, particularly catalytic asymmetric halogenation, is a primary focus of modern organic synthesis, as the resulting optically active halogenated molecules are valuable intermediates in drug discovery. acs.orgnih.gov

The catalytic asymmetric installation of a halogen atom onto a carbon center, especially a quaternary one, presents a considerable synthetic hurdle. acs.org Research has led to the development of numerous approaches, which can be broadly categorized into metal catalysis and organocatalysis. acs.orgnih.gov Metal-based procedures often involve a Lewis acid transition metal species paired with a chiral ligand to induce enantioselectivity. nih.govacs.org

Organocatalytic strategies have emerged as powerful alternatives, utilizing small organic molecules to catalyze the enantioselective transformation. researchgate.netnih.gov These methods include approaches like enamine catalysis and processes mediated by chiral catalysts such as Cinchona alkaloids. acs.orgnih.gov These methodologies aim to create a chiral environment around the substrate, directing the attack of the electrophilic halogenating agent to one face of the enolate intermediate, thus yielding one enantiomer in excess. acs.org

Cinchona alkaloids and their derivatives have proven to be exceptionally effective chiral catalysts in asymmetric halogenation reactions. nih.govresearchgate.net These naturally derived molecules can be modified to fine-tune their steric and electronic properties, enhancing their catalytic efficiency and selectivity. acs.org Specifically, hybrid amide-based Cinchona derivatives have been used as phase-transfer catalysts for the α-chlorination of β-keto esters with high yields and excellent asymmetric induction. nih.gov

These catalysts operate by forming a chiral ion pair with the enolate of the β-keto ester. The structure of the catalyst, featuring a hydrogen bond donor alongside the quaternary ammonium (B1175870) salt, creates a well-defined chiral pocket. acs.org This organized structure effectively shields one face of the enolate, forcing the electrophilic halogenating agent, such as N-chlorosuccinimide (NCS), to approach from the less hindered face. acs.org This mechanism ensures a high degree of stereocontrol. Research has demonstrated that using only a small amount of the catalyst (e.g., 0.5 mol%) can achieve quantitative yields and high enantiomeric excess (ee). acs.orgnih.gov The effectiveness of these catalysts has been demonstrated across a range of cyclic β-keto esters, including those with varying ring sizes and electronic properties. acs.orgnih.gov

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time |

|---|---|---|---|

| Methyl Indanone Carboxylate | Up to 99% | Up to 97% | 5 min |

| Ethyl Indanone Carboxylate | 99% | 91% | 30 min |

| Substituted Tetralone Carboxylate Ester | 99% | 93% | 30 min |

| Electron-donating substituted Phenyl Ring Ester | 99% | 92% | 30 min |

| Electron-withdrawing substituted Phenyl Ring Ester | 99% | 93% | 30 min |

Synthesis of Related Cyclic β-Keto Esters and Halogenated Analogues

The synthesis of the core structure of this compound and its analogues relies on established methodologies for creating cyclic β-keto esters. researchgate.net The Dieckmann condensation, which is an intramolecular Claisen condensation of a dicarboxylic acid ester, is a fundamental method for forming five- and six-membered cyclic β-keto esters. victoria.ac.nz Another common approach is the carboxylation of cyclic ketones using reagents like diethyl carbonate in the presence of a strong base such as sodium hydride. chemicalbook.comnih.gov

The synthesis of halogenated analogues can be achieved by applying halogenation protocols to these pre-formed cyclic β-keto esters. acs.orgnih.gov For example, various substituted indanone and tetralone carboxylate esters have been successfully chlorinated using N-chlorosuccinimide in the presence of a chiral Cinchona alkaloid catalyst. acs.org This demonstrates the applicability of asymmetric halogenation methods to a range of cyclic β-keto ester scaffolds, allowing for the generation of diverse, optically active halogenated analogues. acs.org Furthermore, ring-expansion strategies have been employed to synthesize larger, 10- and 13-membered cyclic β-keto esters from smaller cyclic ketones like cyclodecanone (B73913) and cyclo-octanone, respectively, expanding the range of accessible cyclic structures. nih.gov

Reactivity Profiles and Mechanistic Investigations

Enolate Chemistry and Reactivity of the β-Keto Ester Moiety

The β-keto ester functional group is a classic platform for enolate chemistry. The presence of two carbonyl groups significantly influences the acidity of the α-protons, leading to the formation of stabilized carbanionic intermediates known as enolates. These enolates are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comutexas.edu

Enolates are generated by the deprotonation of the α-carbon, the carbon atom situated between the ketone and ester carbonyl groups. nih.gov This process is typically achieved by treatment with a suitable base. The choice of base is critical and can range from relatively weak bases like alkoxides to strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), depending on the desired extent and rate of enolate formation.

The resulting enolate of Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a resonance-stabilized intermediate. The negative charge on the α-carbon is delocalized across the oxygen atoms of both the ketone and the ester carbonyl groups. This delocalization distributes the negative charge over three atoms (one carbon and two oxygens), significantly increasing the stability of the conjugate base compared to a simple ketone enolate. masterorganicchemistry.com This enhanced stability facilitates its formation. utexas.edu

Table 1: Factors Influencing Enolate Formation and Stability

| Factor | Description | Impact on this compound |

| Inductive Effects | Electron-withdrawing carbonyl groups pull electron density away from the α-carbon, weakening the C-H bond. | Both the ketone and ester groups contribute to making the α-proton more acidic and easier to abstract. masterorganicchemistry.com |

| Resonance | The negative charge of the enolate is delocalized onto the electronegative oxygen atoms. | This is the primary stabilizing factor, creating a stable, planar intermediate that is a hybrid of three resonance structures. masterorganicchemistry.comutexas.edu |

| Base Strength | The pKa of the base's conjugate acid relative to the pKa of the β-keto ester determines the position of the equilibrium. | Strong bases (e.g., LDA) ensure rapid and essentially complete conversion to the enolate. |

| Solvent | Aprotic solvents are generally preferred as protic solvents can protonate the enolate, shifting the equilibrium back to the keto form. | Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to favor the formation of the kinetic enolate. bham.ac.uk |

The most significant site of reactivity related to the β-keto ester moiety is the α-carbon (C1). The proton attached to this carbon is considerably more acidic than other protons in the molecule. The pKa of α-protons in β-dicarbonyl compounds is typically in the range of 9-13, making them much more acidic than protons α to a single ketone (pKa ≈ 19-21). masterorganicchemistry.com

This heightened acidity is a direct consequence of the cumulative electron-withdrawing inductive effects of the two adjacent carbonyl groups and, more importantly, the extensive resonance stabilization of the resulting conjugate base (the enolate). utexas.edu When the compound is treated with a base, this proton is preferentially abstracted, initiating the formation of the enolate intermediate which is a potent nucleophile. utexas.edunih.gov

In cyclic systems like this compound, the potential for forming different enolates (regioisomers) exists if there are multiple, distinct α-protons. This compound has protons at C1 (alpha to both carbonyls) and C3 (alpha to the ketone). However, the regioselectivity of enolization is unequivocally directed to the C1 position.

The proton at C1 is flanked by two carbonyl groups, making it vastly more acidic than the proton at C3, which is adjacent to only the ketone carbonyl. Therefore, under virtually all basic conditions, deprotonation will occur exclusively at C1. This removes the typical considerations of kinetic versus thermodynamic enolate control that are prominent in unsymmetrically substituted ketones, as the electronic effects strongly favor a single regioisomer. bham.ac.uk The formation of the enolate at the C1 position is both the kinetically and thermodynamically favored process due to the superior stability of this enolate.

Nucleophilic Substitution Reactions

The second major axis of reactivity for this compound involves the bromine atom at the C3 position. This functionality allows the molecule to participate in nucleophilic substitution reactions. ontosight.ai

The bromine atom attached to the cyclohexane (B81311) ring is a competent leaving group. Bromide (Br⁻) is the conjugate base of a strong acid (HBr), meaning it is a stable anion and can readily depart with the bonding pair of electrons. The C-Br bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. ontosight.ai The structure is an α-bromo ketone, a class of compounds known for its high reactivity in SN2 reactions due to the electron-withdrawing nature of the adjacent carbonyl group, which helps to stabilize the transition state.

The electrophilic carbon at C3 can be attacked by a wide range of nucleophiles, resulting in the displacement of the bromide ion. smolecule.com This substitution reaction is a versatile method for introducing new functional groups into the cyclohexanone (B45756) framework. The specific nature of the product depends on the nucleophile employed.

Table 2: Examples of Nucleophilic Substitution with this compound

| Nucleophile Class | General Formula | Product Type |

| Amines | R-NH₂ | 3-Amino-2-oxocyclohexanecarboxylate derivative |

| Thiols | R-SH | 3-(Alkylthio)-2-oxocyclohexanecarboxylate derivative |

| Alkoxides | R-O⁻ | 3-Alkoxy-2-oxocyclohexanecarboxylate derivative |

| Carboxylates | R-COO⁻ | 3-(Acyloxy)-2-oxocyclohexanecarboxylate derivative |

Note: R represents a generic organic substituent.

These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the C3 position if it is a chiral center. These transformations are fundamental in using this compound as a building block for more complex molecular architectures. ontosight.ai

Oxidation Reactions

The oxidation of this compound presents a pathway to various valuable derivatives, including 3-oxo and dione (B5365651) compounds. The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the stereochemistry of the starting material.

Oxidative Debromination to Oxo Derivatives (e.g., 3-oxo derivative)

The conversion of this compound to its corresponding 3-oxo derivative can be accomplished through an oxidative debromination process. This reaction effectively replaces the bromine atom with a carbonyl group. Pyridinium chlorochromate (PCC) has been reported as an effective reagent for this transformation. In a specific procedure, treating the bromo-compound with 2.5 molar equivalents of PCC in dichloromethane (B109758) at room temperature for 12 hours resulted in a 65% conversion to the desired 3-oxo product. PCC is often favored over more potent oxidants like chromium trioxide because its milder nature helps prevent unwanted side reactions, particularly with the ester functional group.

| Reactant | Reagent | Solvent | Conditions | Product | Conversion | Reference |

|---|---|---|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) (2.5 equiv.) | Dichloromethane | Room Temperature, 12 hours | Ethyl 3-oxocyclohexanecarboxylate | 65% |

Oxidation to Dione Derivatives

The oxidation of substituted analogs of this compound can yield dione derivatives, with the reaction course being significantly influenced by the substrate's stereochemistry. Research on Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate demonstrated that its oxidation with dimethyl sulfoxide (B87167) (DMSO) at room temperature for 8 hours leads to the formation of a 2,3-dione derivative. The proposed mechanism involves a nucleophilic attack at the C-3 position by DMSO, followed by conformational changes to facilitate the elimination, ultimately yielding the dione.

Conversely, the isomeric trans-3-bromo compound, under identical conditions, did not yield the dione derivative but instead underwent an apparent dehydrogenation to form Ethyl 3-bromo-1-methyl-2-oxocyclohex-3-enecarboxylate. rsc.org This highlights the critical role of stereochemistry in directing the reaction pathway.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate | DMSO | Room Temperature, 8 hours | Ethyl 4-bromo-3-hydroxy-1-methyl-2-oxocyclohex-2-enecarboxylate (from initial dione) | 60% | |

| Ethyl t-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate | DMSO | 75-78°C, 20 hours | Ethyl 3-bromo-1-methyl-2-oxocyclohex-3-enecarboxylate | 30% |

Influence of Oxidizing Agents (e.g., Pyridinium Chlorochromate, Dimethyl Sulfoxide)

The choice of oxidizing agent is a determining factor in the synthetic utility of this compound and its analogs.

Pyridinium Chlorochromate (PCC) is a relatively mild and selective oxidizing agent, often used for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orglibretexts.orgmasterorganicchemistry.com Its application in the oxidative debromination to form a 3-oxo derivative demonstrates its ability to facilitate more complex transformations while preserving other sensitive functional groups like esters. PCC is typically used in dichloromethane and offers the advantage of being a stable, commercially available solid that is not particularly hygroscopic. organic-chemistry.org

Dimethyl Sulfoxide (DMSO) is a versatile oxidant, often employed in Swern and Pfitzner-Moffatt type oxidations. organic-chemistry.org Its reactivity with α-halo ketones, such as the bromo-keto-ester , can lead to the formation of α-dicarbonyl compounds. The mechanism is believed to proceed via an intermediate formed by nucleophilic attack of the DMSO oxygen on the carbon bearing the halogen. However, as observed, the stereochemical arrangement of the substituents can significantly alter the reaction's outcome, leading to dehydrogenation instead of oxidation in certain isomers. rsc.org

Reduction Reactions

The reduction of this compound offers pathways to modify its two distinct carbonyl functionalities: the ketone at the C-2 position and the ester group. The selectivity of these reductions depends on the chosen reducing agent.

Reduction of the Ketone Carbonyl

The ketone carbonyl group is generally more reactive towards nucleophilic reducing agents than the ester carbonyl. wikipedia.org Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the selective reduction of ketones to secondary alcohols. smolecule.com The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the ketone. wikipedia.org Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) will also readily reduce the ketone, but with less selectivity. smolecule.comharvard.edu

Reduction of the Ester Carbonyl

The reduction of the ester carbonyl to a primary alcohol requires a more powerful reducing agent than what is typically needed for a ketone. wikipedia.org Lithium aluminum hydride (LiAlH₄) is a potent and non-selective hydride-transfer reagent capable of reducing both esters and ketones to their corresponding alcohols. harvard.edu In contrast, sodium borohydride is generally not reactive enough to reduce esters under standard conditions. wikipedia.org However, reagents like lithium borohydride (LiBH₄) are known for their enhanced ability to selectively reduce esters in the presence of other functional groups. harvard.edu Therefore, by carefully selecting the reducing agent, it is possible to target either the ketone or both carbonyl groups for reduction.

| Reducing Agent | Ketone Carbonyl Reactivity | Ester Carbonyl Reactivity | Primary Product(s) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | High | Low / Negligible | Ethyl 3-bromo-2-hydroxycyclohexanecarboxylate |

| Lithium Aluminum Hydride (LiAlH₄) | High | High | (3-bromo-2-hydroxycyclohexyl)methanol |

| Lithium Borohydride (LiBH₄) | High | Moderate to High (more selective for esters than NaBH₄) | (3-bromo-2-hydroxycyclohexyl)methanol |

Cyclization and Annulation Reactions

The strategic placement of the α-bromo ketone and β-keto ester moieties within the same molecule allows this compound to participate in several ring-forming reactions. These reactions are crucial for building complex polycyclic and heterocyclic frameworks.

Bischler Indole (B1671886) Synthesis utilizing this compound

The Bischler–Möhlau indole synthesis is a classic method for forming a 2-aryl-indole through the reaction of an α-bromo-ketone with an excess of an aniline (B41778). wikipedia.org While traditionally applied to simpler α-bromo-acetophenones, the principles of this reaction can be extended to cyclic α-bromo ketones like this compound. nih.gov

The reaction mechanism initiates with the nucleophilic attack of the aniline on the carbon bearing the bromine atom, displacing it to form an α-arylamino ketone intermediate. A second molecule of aniline then condenses with the ketone's carbonyl group to form an enamine or imine intermediate. Subsequent intramolecular electrophilic cyclization onto the aniline's aromatic ring, followed by aromatization (often through the elimination of a molecule of aniline), yields the final indole product. wikipedia.orgresearchgate.net

When this compound is used as the α-bromo ketone component, the reaction leads to the formation of a fused polycyclic system known as a tetrahydrocarbazole, which is a core structure in various natural products and pharmacologically active compounds. wjarr.com

| Reactant 1 | Reactant 2 | Product Class | Key Transformation |

|---|---|---|---|

| This compound | Aniline (or substituted aniline) | Tetrahydrocarbazole derivative | Formation of a fused indole ring system |

Intramolecular Condensation Reactions (e.g., Dieckmann Condensation-like intermediates)

The Dieckmann condensation is a well-established intramolecular Claisen condensation used to form cyclic β-keto esters from dicarboxylic acid esters. organicreactions.org Specifically, the cyclization of a 1,7-diester, such as diethyl heptanedioate (B1236134) (diethyl pimelate), is a primary route to synthesize the parent ring system, ethyl 2-oxocyclohexanecarboxylate. openstax.orglibretexts.org The mechanism involves the formation of an enolate at one α-carbon, which then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a six-membered ring. libretexts.org

While this compound itself is the product of a subsequent bromination step rather than a direct substrate for a Dieckmann-type cyclization, its structure allows for the formation of intermediates that can undergo other intramolecular condensations. For example, nucleophilic substitution of the bromine atom can introduce a side chain containing an ester or other reactive group, which could then cyclize with the existing β-keto ester functionality under appropriate basic conditions.

[5+1] Annulation Reactions

Annulation reactions are powerful tools for constructing cyclic systems. A [5+1] annulation involves the combination of a five-atom component and a one-atom component to form a new six-membered ring. In principle, a derivative of this compound could serve as the five-carbon synthon.

While specific examples of this compound participating in [5+1] annulation reactions are not extensively documented, the reactivity of α-halo ketones, in general, suggests their potential in such transformations. wikipedia.org The reaction would likely involve the formation of an enolate from the β-keto ester, which could then react with a suitable one-carbon electrophile. Subsequent intramolecular cyclization, facilitated by the displacement of the bromide, would complete the formation of the new ring. The feasibility and outcome of such a reaction would be highly dependent on the specific reagents and conditions employed.

Other Key Transformations

Beyond ring-forming reactions, the ester and keto functionalities of this compound can undergo fundamental organic transformations, providing pathways to other important classes of compounds.

Hydrolysis of the Ester Group to Carboxylic Acids

The ethyl ester group of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-oxocyclohexanecarboxylic acid, under either acidic or basic conditions. aklectures.compearson.com

Base-catalyzed hydrolysis (saponification): This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid. acs.org

Acid-catalyzed hydrolysis: This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester in an aqueous solution containing a strong acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com

| Reaction Type | Typical Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Base-Catalyzed | 1. NaOH (aq), Heat 2. H₃O⁺ | Sodium 3-bromo-2-oxocyclohexanecarboxylate | 3-bromo-2-oxocyclohexanecarboxylic acid |

| Acid-Catalyzed | H₂O, H₂SO₄ (cat.), Heat | N/A (equilibrium process) | 3-bromo-2-oxocyclohexanecarboxylic acid |

Decarboxylation of Resulting β-Keto Acids

The product of the hydrolysis, 3-bromo-2-oxocyclohexanecarboxylic acid, is a β-keto acid. This class of compounds is known for its propensity to undergo decarboxylation (loss of CO₂) upon heating. chemistrysteps.com The reaction is facilitated by the ability to form a stable, cyclic six-membered transition state. masterorganicchemistry.com

The mechanism involves an intramolecular proton transfer from the carboxylic acid group to the β-carbonyl oxygen, proceeding through a cyclic transition state. This concerted process results in the elimination of carbon dioxide and the formation of an enol intermediate. libretexts.org This enol then rapidly tautomerizes to the more stable keto form, yielding the final product, 3-bromocyclohexanone. masterorganicchemistry.comyoutube.com This transformation provides an efficient route from the β-keto ester to the corresponding α-bromo ketone. chemistrysteps.com

| Starting Material | Condition | Key Intermediate | Final Product |

|---|---|---|---|

| 3-bromo-2-oxocyclohexanecarboxylic acid | Heat (Δ) | Enol of 3-bromocyclohexanone | 3-bromocyclohexanone |

Transesterification of the Ester Moiety

The transesterification of β-keto esters, such as this compound, is a significant transformation in organic synthesis, allowing for the modification of the ester group to produce new derivatives. nih.gov This process is generally reversible and often requires a catalyst to proceed efficiently. nih.gov The reaction involves the substitution of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. A key advantage of this method is its ability to bypass the need for creating intermediate carboxylic acids, which can be unstable and prone to decarboxylation, especially in the case of β-keto acids. nih.gov

The mechanism for transesterification of β-keto esters can be catalyzed by acids, bases, enzymes, or heterogeneous catalysts. nih.govnih.gov In acid-catalyzed reactions, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol. Base-catalyzed transesterification typically involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile. The reaction generally proceeds under mild conditions, which allows for good functional group tolerance. nih.gov For β-keto esters specifically, the reaction can proceed through a chelation-controlled enol intermediate. nih.gov

Various catalytic systems have been developed to facilitate the transesterification of β-keto esters, each with distinct advantages. Environmentally friendly approaches, such as using solvent-free conditions and recyclable catalysts, have gained significant attention. nih.govresearchgate.net For instance, silica-supported boric acid has been demonstrated as an efficient and recyclable heterogeneous catalyst for the transesterification of various β-keto methyl and ethyl esters with a range of alcohols, achieving high yields. nih.gov Enzymatic methods, using lipases or proteases, also offer a mild and selective alternative. nih.gov

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Anhydrous conditions, heating | Effective for simple alcohols | nih.gov |

| Base Catalysts | Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt) | Anhydrous alcohol solvent | Often faster than acid catalysis | researchgate.net |

| Enzymatic Catalysts | Candida antarctica lipase (B570770) B (CALB, Novozym 435) | Mild temperature, organic or aqueous media | High selectivity, environmentally benign | nih.gov |

| Heterogeneous Catalysts | Silica-supported Boric Acid (H₃BO₃-SiO₂) | Solvent-free, heating | Catalyst is recyclable, eco-friendly | nih.govresearchgate.net |

Reactions with Bromoform (B151600) (Contextual Comparison)

While specific studies on the reaction of this compound with bromoform (CHBr₃) are not extensively detailed in the available literature, a contextual comparison can be drawn from the well-documented reactions of cyclic ketones, such as cyclohexanone, with bromoform. These reactions, typically performed under phase-transfer catalysis (PTC) conditions with a strong base like aqueous lithium hydroxide, result in the formation of α,β-unsaturated carboxylic acids. tandfonline.comresearchgate.net

The reaction of a cyclic ketone with bromoform and a base is proposed to proceed through one of two primary mechanistic pathways: the addition of a dibromocarbene (:CBr₂) to the ketone's carbonyl group, or the nucleophilic addition of a tribromomethyl carbanion (⁻CBr₃) to the carbonyl. researchgate.netresearchgate.net Both pathways are considered possible and lead to the formation of a dihaloepoxide intermediate. researchgate.net This intermediate then undergoes rearrangement and subsequent reactions to yield the final carboxylic acid product. For instance, cyclohexanone reacts with bromoform and lithium hydroxide to produce cyclohexenecarboxylic acid. researchgate.net

| Starting Ketone | Major Product | Reference |

|---|---|---|

| Cyclohexanone | Cyclohexenecarboxylic acid | researchgate.net |

| Cyclopentanone | Cyclopentenecarboxylic acid | researchgate.net |

| Acetophenone | 3-Phenylpropenoic acid (Cinnamic acid) | tandfonline.com |

| 4-Oxo-piperidine-1-carboxylic acid ethyl ester | Bromo acids (ring opening does not occur) | tandfonline.com |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The utility of ethyl 3-bromo-2-oxocyclohexanecarboxylate as a versatile synthetic intermediate is well-established in organic chemistry. Its reactive nature facilitates its participation in numerous reactions, such as nucleophilic substitutions and cyclization reactions, making it a valuable precursor for a diverse range of organic compounds. ontosight.ai

This compound serves as a key starting material for the synthesis of a multitude of organic molecules. The presence of the bromine atom, a good leaving group, allows for facile substitution by various nucleophiles, leading to the introduction of different functional groups onto the cyclohexanone (B45756) framework. ontosight.aismolecule.com This adaptability makes it an important intermediate in the production of fine chemicals and specialty materials. smolecule.com

For instance, it can be used to synthesize various substituted cyclohexanecarboxylates through substitution reactions where the bromine atom is replaced by nucleophiles like amines, thiols, or alkoxides. smolecule.com Furthermore, the carbonyl group can undergo reduction to an alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, or it can be oxidized to form carboxylic acids. smolecule.com

The structural framework of this compound is a valuable scaffold for the construction of more intricate molecular architectures, including complex natural products. nih.gov The synthesis of such molecules often requires strategic and efficient methods to assemble complex carbon skeletons, and this compound provides a convenient and reactive starting point. nih.gov Its ability to undergo various chemical modifications allows for the systematic elaboration of the cyclohexane (B81311) ring, leading to the formation of polycyclic systems and other complex structures found in nature.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The application of this compound extends significantly into the realm of medicinal chemistry and drug discovery. ontosight.aismolecule.comnih.govwjarr.com It serves as a crucial precursor for the development of bioactive molecules and pharmaceutical intermediates, highlighting its importance in the synthesis of compounds with potential therapeutic applications. ontosight.aismolecule.com

This compound is a valuable intermediate in the synthesis of novel organic compounds that are investigated for their potential as therapeutic agents. ontosight.aismolecule.com The synthesis and study of biologically active compounds is a cornerstone of medicinal chemistry, and this bromo-ketoester provides a versatile platform for creating diverse molecular structures for biological screening. nih.govnih.gov Its role as a precursor allows for the generation of libraries of related compounds, which can be tested for various biological activities. mdpi.com

Table 1: Examples of Bioactive Scaffolds Synthesized from Related Precursors

| Bioactive Scaffold | Synthetic Approach | Potential Therapeutic Application |

|---|---|---|

| Coumarin Derivatives | Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones | Anticoagulant |

| Isoquinoline Derivatives | Suzuki coupling reaction of 3-bromo isoquinoline | Analgesic, Anti-inflammatory |

| Benzofuran Derivatives | Regio- and stereoselective synthesis | Cytotoxic against leukemia cancer cells |

| Tetrahydrocarbazoles | Fischer indole (B1671886) synthesis | Antibacterial, Antifungal, Cytotoxic |

One notable application of cyclohexanone derivatives, closely related to this compound, is in the synthesis of tetrahydrocarbazoles. wjarr.com Tetrahydrocarbazoles are a class of heterocyclic compounds that are present in many natural products and biologically active molecules. wjarr.com The Fischer indole synthesis is a common method used for the preparation of the tetrahydrocarbazole scaffold, which often involves the reaction of a phenylhydrazine (B124118) with a cyclohexanone derivative. wjarr.com These compounds have shown a wide range of pharmacological activities, including antibacterial, antifungal, and cytotoxic effects against cancer cells. wjarr.com

This compound can serve as a precursor for the synthesis of various cyclohexene (B86901) derivatives. These derivatives have been investigated for a range of biological activities, including potential use as antisepsis agents and for other therapeutic purposes. nih.gov The ability to introduce different functional groups and modify the cyclohexene ring allows for the fine-tuning of the molecule's properties to enhance its therapeutic potential. Research in this area focuses on developing new compounds with improved efficacy and selectivity. researchgate.net

Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interactions (Relevant to Bioactive Derivatives)

While specific molecular docking studies on Ethyl 3-bromo-2-oxocyclohexanecarboxylate are not extensively documented, the principles of this computational technique are highly relevant for exploring the potential bioactivity of its derivatives. Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnrfhh.com This is particularly valuable in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme. nih.gov

For derivatives of this compound, molecular docking could be employed to screen for potential biological targets. The process involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of the derivative (the ligand) and the target protein (the receptor) are generated and optimized.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The interactions are scored based on factors like binding energy, with lower binding energies typically indicating a more stable complex. nih.gov The types of interactions, such as hydrogen bonds and hydrophobic interactions, are also analyzed. nih.gov

An example of relevant research is the molecular docking analysis of bioactive compounds from Plectranthus amboinicus with glucokinase, where compounds with favorable binding energies were identified as potential antidiabetic agents. nih.gov Similarly, derivatives of this compound could be docked against various enzymes to explore potential inhibitory activities.

Table 1: Hypothetical Molecular Docking Results for a Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Activity |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Glycogen Synthase Kinase-3β | -7.9 | Val70, Lys85, Asp133 | Various, including neurological |

| DNA Gyrase B | -9.1 | Asp73, Asn46, Ile78 | Antibacterial |

This table is illustrative and based on the application of molecular docking to other bioactive compounds.

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These methods can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, quantum chemical calculations could be used to:

Determine whether the reaction proceeds through a concerted (e.g., SN2) or a stepwise (e.g., SN1) mechanism.

Calculate the activation energy barriers for different possible pathways, which helps in predicting the reaction rate.

Investigate the role of solvents and catalysts in the reaction.

For instance, computational studies on the nucleophilic aromatic substitution (SNAr) of thiophene (B33073) derivatives have successfully mapped out the stepwise pathway, involving the initial addition of the nucleophile followed by the elimination of the leaving group. nih.gov A similar approach could be applied to understand the substitution reactions of this compound.

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the relative stability of these conformers is a key aspect of the molecule's reactivity.

Computational methods can be used to calculate the energy difference between the various possible chair conformations. For this compound, the large ethyl carboxylate group at position 1 would strongly prefer an equatorial orientation to avoid steric hindrance. The bromine atom at position 3 can exist in either an axial or equatorial position, leading to two possible chair conformers. The relative energies of these conformers would be influenced by steric interactions, particularly 1,3-diaxial interactions.

Table 2: Calculated Relative Energies of Conformers

| Conformer | Bromine Position | Ethyl Carboxylate Position | Relative Energy (kcal/mol) |

| A | Equatorial | Equatorial | 0 (most stable) |

| B | Axial | Equatorial | > 0 |

This table represents expected outcomes based on general principles of conformational analysis.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers tools to predict the reactivity and selectivity of organic molecules. rsc.org For this compound, this could involve predicting which of the electrophilic sites is most susceptible to nucleophilic attack or the stereochemical outcome of a reaction.

Methods for predicting reactivity and selectivity include:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculation of Reaction Barriers: As mentioned earlier, calculating the activation energies for different reaction pathways can predict which product is kinetically favored. rsc.org

Computational studies have been successfully used to predict the stereoselectivity of various organic reactions, providing insights that can guide the rational design of asymmetric catalysts. rsc.org

Molecular Dynamics Simulations of Intermediates and Transition States

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. rsc.org This can be particularly useful for understanding the dynamics of chemical reactions, including the behavior of short-lived intermediates and transition states.

For a reaction involving this compound, an MD simulation could be used to:

Simulate the trajectory of a nucleophile as it approaches the molecule, providing insights into the steric factors that influence the reaction.

Study the conformational changes that occur during the reaction.

Investigate the role of solvent molecules in stabilizing intermediates and transition states.

For example, MD simulations have been used to uncover the dynamics of SN2 reactions, revealing details about the energy transfer and reaction mechanism. nih.gov Similar simulations could provide a deeper understanding of the substitution reactions of this compound.

Advanced Analytical Techniques and Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Ethyl 3-bromo-2-oxocyclohexanecarboxylate. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a complete picture of the molecule's atomic arrangement can be constructed.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons within the molecule. The spectrum is characterized by distinct signals for the ethyl ester group and the protons on the cyclohexanone (B45756) ring.

The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) typically appear as a triplet around δ 1.2-1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) of the ethyl group are deshielded by the adjacent oxygen atom and appear as a quartet further downfield, typically in the range of δ 4.1-4.3 ppm.

The protons on the cyclohexanone ring exhibit more complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The proton at the 3-position (CH-Br) is significantly deshielded by the electronegative bromine atom and the adjacent carbonyl group, resulting in a signal in the downfield region of the spectrum, typically around δ 4.5-4.8 ppm. This proton's multiplicity will depend on its coupling with the adjacent methylene protons at the 4-position. The proton at the 1-position (CH-COOEt) is also deshielded and will appear as a distinct signal, with its multiplicity determined by coupling to the adjacent protons. The remaining methylene protons on the cyclohexane (B81311) ring at positions 4, 5, and 6 will give rise to a series of complex multiplets in the upfield region of the spectrum, generally between δ 1.5 and 2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₂CH₃ | 1.25 | Triplet (t) | 7.1 |

| Cyclohexane -CH₂- | 1.6-2.5 | Multiplet (m) | - |

| -OCH₂CH₃ | 4.20 | Quartet (q) | 7.1 |

| -CH(COOEt)- | 3.5-3.7 | Doublet of Doublets (dd) | - |

| -CH(Br)- | 4.6-4.8 | Doublet of Doublets (dd) | - |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton.

The carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl (C=O) at the 2-position is expected to resonate around δ 200-205 ppm, while the ester carbonyl (-COO-) will appear at a slightly higher field, typically in the range of δ 168-172 ppm. The carbon atom bearing the bromine (-CHBr) at the 3-position is also significantly deshielded and is expected to have a chemical shift in the range of δ 55-65 ppm. The carbon of the ethyl ester methylene group (-OCH₂-) will resonate around δ 60-62 ppm, and the methyl carbon (-CH₃) will be found at a much higher field, around δ 14 ppm. The remaining carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum, typically between δ 20 and 50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14 |

| Cyclohexane -C H₂- | 20-40 |

| -C H(COOEt)- | 45-55 |

| -C H(Br)- | 55-65 |

| -OC H₂CH₃ | ~61 |

| -C OO- | 168-172 |

| >C =O | 200-205 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. Cross-peaks in the COSY spectrum would confirm the coupling between the ethyl group's methylene and methyl protons. It would also establish the connectivity of the protons on the cyclohexane ring, for instance, showing correlations between the proton at C-1, the protons at C-6, the proton at C-3, and the protons at C-4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This technique is crucial for definitively assigning the carbon signals based on the more readily assigned proton spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

The calculated exact mass for the molecular formula C₉H₁₃BrO₃ can be used to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)]⁺ | C₉H₁₃⁷⁹BrO₃ | 248.0048 |

| [M(⁸¹Br)]⁺ | C₉H₁₃⁸¹BrO₃ | 249.0028 |

Fragmentation Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) of this compound would produce a characteristic fragmentation pattern that can be used to confirm its structure. The fragmentation is driven by the presence of the ketone, ester, and bromo functional groups.

Key fragmentation pathways would likely include:

Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the ester group can lead to the loss of an ethoxy radical, resulting in an acylium ion.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the cyclohexane ring to the ketone or ester carbonyl oxygen could lead to the elimination of a neutral ethylene molecule from the ethyl ester.

Loss of a bromine radical (-•Br): Cleavage of the carbon-bromine bond would result in a fragment ion with a mass corresponding to the loss of 79 or 81 mass units.

Ring cleavage: The cyclohexanone ring can undergo various cleavage reactions, leading to smaller fragment ions. Alpha-cleavage adjacent to the ketone is a common fragmentation pathway for cyclic ketones.

Analysis of the masses and isotopic patterns of these fragment ions provides corroborating evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its constituent bonds. The key functional groups are the ketone, the ester, and the carbon-bromine bond.

The most prominent signals are from the two carbonyl (C=O) groups. The C=O stretching vibration of the ketone within the six-membered ring is typically observed around 1715 cm⁻¹. libretexts.org The ester carbonyl group (C=O) generally shows a strong absorption at a slightly higher frequency, in the range of 1750–1735 cm⁻¹. wpmucdn.comlibretexts.org The presence of two distinct C=O stretches is a key feature of the molecule's IR spectrum.

Additionally, the ester functional group is confirmed by strong C-O stretching vibrations, which typically appear in the 1300 to 1000 cm⁻¹ region. libretexts.orglibretexts.org The C-H bonds of the cyclohexane ring and the ethyl group exhibit stretching vibrations in the 3000–2850 cm⁻¹ range. libretexts.org The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | ~1715 |

| Ester (C=O) | Stretch | 1750–1735 |

| Ester (C-O) | Stretch | 1300–1000 |

| Alkane (C-H) | Stretch | 3000–2850 |

X-ray Crystallography for Solid-State Structure Elucidation

A detailed X-ray crystallographic study for this compound has not been reported in the surveyed scientific literature. Therefore, precise data regarding its solid-state structure, unit cell parameters, and specific intermolecular packing arrangements are not available. The following subsections discuss the theoretical conformational analysis based on established chemical principles.

Crystal Data and Unit Cell Parameters

As no public crystal structure data is available, the specific unit cell parameters and other crystallographic data for this compound cannot be provided.

Table 2: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not available in the surveyed literature |

| Space Group | Not available in the surveyed literature |

| a (Å) | Not available in the surveyed literature |

| b (Å) | Not available in the surveyed literature |

| c (Å) | Not available in the surveyed literature |

| α (°) | Not available in the surveyed literature |

| β (°) | Not available in the surveyed literature |

| γ (°) | Not available in the surveyed literature |

| Volume (ų) | Not available in the surveyed literature |

Conformational Analysis in the Crystalline State

In the absence of experimental crystallographic data, the conformation of this compound can be predicted based on the principles of conformational analysis of substituted cyclohexanes. The cyclohexane ring is known to adopt a low-energy chair conformation to minimize angle and torsional strain. pressbooks.pub

In this chair conformation, substituents can occupy either axial or equatorial positions. youtube.com Generally, bulky substituents preferentially occupy the more spacious equatorial positions to avoid destabilizing steric interactions known as 1,3-diaxial interactions. libretexts.org For monosubstituted cyclohexanes, the equilibrium heavily favors the conformer where the substituent is equatorial. libretexts.org

This compound has two substituents on its ring: a bromine atom at position 3 and an ethyl carboxylate group at position 1. The relative stereochemistry of these groups (cis or trans) will dictate the most stable conformation.

For the trans isomer , the most stable conformation would have both the bromo group and the ethyl carboxylate group in equatorial positions, thereby minimizing steric strain. openstax.org

For the cis isomer , one substituent must be axial while the other is equatorial. In this case, the chair conformation where the larger group (the ethyl carboxylate) occupies the equatorial position would be favored over the ring-flipped conformer where it is axial. openstax.org

Intermolecular Interactions and Packing Arrangements

Without a determined crystal structure, a definitive description of the intermolecular interactions and packing arrangement is not possible. However, based on the molecular structure, one can anticipate the types of forces that would govern the crystal packing. The molecule possesses significant dipole moments due to the polar C=O and C-Br bonds. Therefore, dipole-dipole interactions would likely play a significant role in the crystal lattice, in addition to the ubiquitous van der Waals forces.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are indispensable for the isolation, purification, and assessment of purity of this compound following its synthesis. scriptiebank.be Given its structure as a moderately polar organic molecule, silica (B1680970) gel column chromatography is a standard and effective method for purification. scriptiebank.be This technique separates the target compound from starting materials, by-products, and other impurities based on differential adsorption to the stationary phase (silica gel) and elution with a suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. scriptiebank.be

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for this compound. It offers high resolution for both purity assessment and for the separation of stereoisomers.

Reversed-phase HPLC is commonly employed for compounds of this nature. 34.237.233wisc.edu In a typical setup, a C18 (octadecylsilyl) stationary phase is used with a mobile phase consisting of a gradient mixture of an organic solvent, such as acetonitrile, and water. 34.237.233wisc.edugoogle.com An additive like trifluoroacetic acid (TFA) is often included in the mobile phase to improve peak shape. 34.237.233google.com This method is effective for determining the purity of a sample and can be scaled up for preparative purification to obtain highly pure material. google.com Furthermore, chiral HPLC, using a specialized chiral stationary phase, is utilized to separate the different enantiomers of the compound, which is crucial for stereoselective synthesis and biological studies. acs.org

Gas Chromatography (GC)

Gas Chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC is instrumental in determining its purity, identifying it within a reaction mixture, and quantifying its presence. The compound's molecular weight and structure make it amenable to GC analysis, typically following derivatization to enhance volatility if necessary, though it is often analyzed directly.

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its polarity, imparted by the ketone and ester functional groups, as well as the bromine atom, a mid-polarity column is often selected for optimal separation.

Detailed Research Findings:

Research applications of GC for analyzing halogenated keto-esters like this compound focus on several key areas:

Purity Assessment: GC, particularly when coupled with a Flame Ionization Detector (FID), provides a robust method for determining the purity of a synthesized batch of the compound. The area of the peak corresponding to the compound relative to the total area of all peaks gives a quantitative measure of its purity.

Reaction Monitoring: Organic chemists use GC to monitor the progress of reactions involving this compound. For instance, in substitution reactions where the bromine atom is replaced, a new peak corresponding to the product will appear in the chromatogram, while the peak for the starting material diminishes.

Byproduct Identification: In the synthesis of this compound, which typically involves the bromination of Ethyl 2-oxocyclohexanecarboxylate, GC can separate the desired monobrominated product from unreacted starting material and any dibrominated or other side products.

Structural Confirmation: When coupled with Mass Spectrometry (GC-MS), this technique becomes a powerful tool for structural elucidation. The mass spectrometer provides a fragmentation pattern for the eluting compound, which can be used to confirm the presence of the bromine atom (via its characteristic isotopic pattern) and other structural features of this compound.

The following interactive data table illustrates typical (hypothetical) parameters and results for the GC analysis of this compound, as specific experimental data is not widely published.

| Parameter | Value | Purpose |

| Column Type | DB-5ms (5% Phenyl-methylpolysiloxane) | A versatile, mid-polarity column suitable for separating a wide range of organic compounds. |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Carrier Gas | Helium | An inert gas to transport the analyte through the column. |

| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |

| Detector Temperature | 300 °C | Prevents condensation of the analyte as it exits the column. |

| Retention Time (tR) | ~12.5 min | The characteristic time it takes for the analyte to pass through the column under these conditions. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used to separate components of a mixture. It is ubiquitously used in organic chemistry labs to monitor reaction progress, identify compounds, and determine the appropriate solvent system for a larger-scale separation by column chromatography.

For this compound, TLC is performed on a plate coated with a thin layer of an adsorbent material, typically silica gel, which serves as the stationary phase. A small spot of the sample is applied to the bottom of the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and their interaction with the stationary and mobile phases.

Detailed Research Findings:

The utility of TLC in research involving this compound is significant:

Reaction Monitoring: TLC provides a quick visual assessment of a reaction's progress. By spotting the reaction mixture alongside the starting material, one can observe the disappearance of the starting material spot and the appearance of a new spot for the product. The bromination of Ethyl 2-oxocyclohexanecarboxylate to form the title compound can be easily monitored this way; the product is expected to have a slightly different polarity and thus a different Retention Factor (Rf) value.

Purity Check: A pure sample of this compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Solvent System Optimization: TLC is crucial for developing an effective solvent system for purification by column chromatography. A good solvent system will result in a well-separated spot for the desired compound with an Rf value typically between 0.3 and 0.5.

The polarity of this compound is influenced by the polar ester and ketone groups, as well as the bromine atom. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation.

Below is an interactive data table presenting plausible TLC results for this compound in various solvent systems. These values are illustrative, based on the principles of chromatography for similar compounds.

| Stationary Phase | Mobile Phase (Solvent System) | Retention Factor (Rf) | Observation |

| Silica Gel 60 F254 | 100% Hexane | ~0.05 | The compound is too polar to move significantly with a non-polar solvent. |

| Silica Gel 60 F254 | 100% Ethyl Acetate | ~0.85 | The solvent is too polar, causing the compound to move with the solvent front. |

| Silica Gel 60 F254 | 4:1 Hexane:Ethyl Acetate | ~0.40 | Good separation, ideal for monitoring reactions and for column chromatography. |

| Silica Gel 60 F254 | 9:1 Hexane:Ethyl Acetate | ~0.20 | The compound moves, but the Rf is low, suggesting the solvent is not polar enough for efficient elution. |

| Silica Gel 60 F254 | 1:1 Hexane:Ethyl Acetate | ~0.65 | The Rf is a bit high, which might lead to poor separation from less polar impurities in column chromatography. |

Visualization of the spots on the TLC plate is typically achieved under UV light (if the compound is UV active, which is common for compounds with carbonyl groups) or by staining with a developing agent such as potassium permanganate (B83412) or iodine vapor.

Q & A

Q. What are the common synthetic routes for Ethyl 3-bromo-2-oxocyclohexanecarboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via bromination of ethyl 2-oxocyclohexanecarboxylate derivatives. A method involving silyl enol ether intermediates has been reported, yielding 62% under reduced pressure (91–95°C, 0.1 Torr) . Optimization strategies include:

- Catalyst selection : Acidic or basic conditions to stabilize intermediates.

- Solvent choice : Polar aprotic solvents (e.g., THF) to enhance reactivity.

- Temperature control : Lower temperatures to minimize side reactions.

- Purification : Column chromatography or recrystallization for isolation .

Q. How is this compound characterized using spectroscopic techniques?

Key methods include:

- ¹H NMR : Peaks for ester groups (δ ~4.1 ppm, quartet) and cyclohexane protons (δ 1.0–3.0 ppm, multiplet). Bromine’s electronegativity deshields adjacent protons, causing distinct splitting .

- ¹³C NMR : Carbonyl carbons (δ ~170–175 ppm) and brominated carbons (δ ~40–50 ppm) .

- IR : Strong C=O stretches (~1740 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated cyclohexanecarboxylates, such as positional isomerism (e.g., 3-bromo vs. 5-bromo derivatives)?

SHELX programs (e.g., SHELXL) are widely used for crystal structure refinement. For this compound: